Eudistomin M

Description

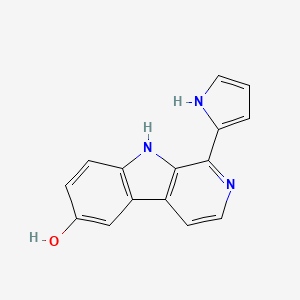

Structure

2D Structure

3D Structure

Properties

CAS No. |

88704-39-6 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

1-(1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indol-6-ol |

InChI |

InChI=1S/C15H11N3O/c19-9-3-4-12-11(8-9)10-5-7-17-15(14(10)18-12)13-2-1-6-16-13/h1-8,16,18-19H |

InChI Key |

WDLOHMDDICIDKH-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |

Canonical SMILES |

C1=CNC(=C1)C2=NC=CC3=C2NC4=C3C=C(C=C4)O |

Other CAS No. |

88704-39-6 |

Synonyms |

eudistomin M |

Origin of Product |

United States |

Origin and Biosynthesis of Eudistomin M Within the Eudistomin Family

Natural Occurrence and Isolation from Marine Tunicates

Eudistomins are secondary metabolites predominantly found in marine tunicates, also known as sea squirts. These organisms have proven to be a rich source of structurally novel and biologically active natural products.

Identification of Eudistoma olivaceum as a Primary Source

The marine tunicate Eudistoma olivaceum, a colonial ascidian found in the Caribbean, is the primary natural source from which Eudistomin M and its congeners were first isolated. nih.govacs.org Since the initial discovery, various species of the genus Eudistoma have been identified as producers of these β-carboline alkaloids, sometimes with variations in the specific eudistomins present. researchgate.netnih.gov

Methodologies for Extraction and Isolation from Biological Matrices

The isolation of this compound and related compounds from their natural tunicate sources involves a multi-step process designed to separate these alkaloids from the complex biological matrix. nih.gov The general workflow is outlined below.

| Step | Procedure | Purpose |

| 1. Collection & Preparation | The tunicate specimen is collected and often lyophilized (freeze-dried). | To remove water and preserve the biological material, making it suitable for grinding and extraction. |

| 2. Extraction | The dried and powdered material is exhaustively extracted with a polar organic solvent, typically methanol (B129727) (MeOH). | To dissolve the secondary metabolites, including the eudistomins, and separate them from the insoluble biomass. |

| 3. Solvent Partitioning | The crude methanol extract is often subjected to liquid-liquid partitioning, for example, between ethyl acetate (B1210297) (EtOAc) and water. | To separate compounds based on their polarity, concentrating the alkaloids in the organic phase. |

| 4. Chromatography | The organic fraction is further purified using various chromatographic techniques. This can include separation on resins like HP20SS followed by multiple rounds of reversed-phase high-performance liquid chromatography (HPLC). | To isolate individual eudistomin compounds from the complex mixture with high purity. |

This systematic approach of extraction and chromatographic purification is essential for obtaining pure samples of this compound for structural elucidation and further scientific investigation. nih.govbiosciencejournals.comnih.gov

Biosynthetic Pathways of Eudistomins

The structural core of the eudistomin family, the β-carboline ring system, is biosynthesized from amino acid precursors through a series of enzymatic reactions.

Tryptophan as a Key Biosynthetic Precursor

The indole (B1671886) portion and adjacent atoms of the β-carboline skeleton of eudistomins are derived from the essential amino acid L-tryptophan. nih.govresearchgate.netmdpi.com Tryptophan serves as the foundational building block for a vast array of indole alkaloids in nature through various metabolic pathways. eur.nl The biosynthesis begins with the decarboxylation of tryptophan to form tryptamine (B22526), which is a key intermediate in the formation of the β-carboline core.

Role of the Pictet-Spengler Reaction in Eudistomin Biogenesis

The hallmark of eudistomin biosynthesis is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine (in this case, tryptamine derived from tryptophan) with an aldehyde or ketone. rsc.orgresearchgate.net The initial condensation forms a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. This ring-closing electrophilic aromatic substitution reaction forms the characteristic tetrahydro-β-carboline scaffold of the eudistomin family. samipubco.com This biosynthetic strategy is a common and efficient method used in nature to construct this class of alkaloids.

Incorporation of Additional Amino Acid Units

The structural diversity within the eudistomin family arises from the incorporation of various other molecular fragments, often derived from other amino acids, which condense with the tryptamine intermediate during the Pictet-Spengler reaction. The specific aldehyde or ketone partner in the reaction dictates the substitution pattern on the newly formed ring. For instance, different eudistomins are proposed to be derived from the condensation of tryptophan with aldehydes or ketones originating from other amino acids such as cysteine, proline, or phenylalanine. This modular biosynthetic approach allows for the generation of a wide array of structurally related but distinct eudistomin compounds, including this compound.

Pharmacological Investigations of Eudistomin M

Direct Biological Activity of Eudistomin M: Calcium Sensitization

This compound has been identified as a novel agent that increases the sensitivity of the contractile apparatus in skeletal muscle to calcium (Ca²⁺). nih.gov This action is central to its direct biological effects, which have been elucidated through a series of in vitro experiments on muscle fiber preparations.

Potentiation of Contractile Response in Skinned Muscle Fibers

In laboratory studies, this compound has been shown to potentiate the contractile response of skinned muscle fibers to Ca²⁺. nih.gov Specifically, experiments using skinned fibers from guinea pig psoas muscles demonstrated a concentration-dependent increase in the contractile response when exposed to this compound at concentrations greater than 10⁻⁵ M. nih.gov This effect is characterized by a leftward shift in the Ca²⁺ concentration-response curve, indicating that less calcium is required to achieve a given level of muscle contraction in the presence of the compound. nih.gov

Enhancement of Myofilament Force Generation

The potentiation of the contractile response by this compound is a direct result of its ability to enhance myofilament force generation. nih.gov By increasing the sensitivity of the myofilaments to Ca²⁺, this compound allows for a more robust generation of force at submaximal Ca²⁺ concentrations. This suggests that the compound acts directly on the protein machinery responsible for muscle contraction. nih.gov

Modulation of Myosin ATPase Activity

The contractile activity of muscle is fundamentally driven by the hydrolysis of ATP by myosin ATPase. This compound has been found to potentiate the ATPase activity of myosin B from the fast skeletal muscles of rabbits in a concentration-dependent manner, again at concentrations above 10⁻⁵ M. nih.gov This enhancement of ATPase activity is directly linked to the increased force generation, as the rate of ATP hydrolysis by myosin determines the speed and strength of the cross-bridge cycling that underlies muscle contraction. nih.gov

Specificity of Calcium Sensitivity Enhancement

The mechanism by which this compound enhances calcium sensitivity appears to be specific. Research indicates that the compound does not affect the ATPase activity of isolated myosin or actomyosin (B1167339) reconstituted from actin and myosin, even in the presence of troponin. nih.gov However, when the complete actin-myosin-troponin-tropomyosin system was reconstituted, this compound significantly increased ATPase activity. nih.gov This finding strongly suggests that this compound's effects are mediated through the troponin-tropomyosin regulatory complex. nih.gov The compound does not appear to interact with Ca²⁺-ATPase, K⁺-EDTA-ATPase, or Mg²⁺-ATPase, further highlighting the specificity of its action on the contractile apparatus. nih.gov

Table 1: Effects of this compound on Skeletal Muscle Preparations

| Experimental Preparation | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|

| Skinned skeletal muscle fibers (guinea pig) | Concentration-dependent increase in contractile response to Ca²⁺ | > 10⁻⁵ M | nih.gov |

| Myosin B from fast skeletal muscle (rabbit) | Potentiation of superprecipitation and ATPase activity | > 10⁻⁵ M | nih.gov |

| Reconstituted actin-myosin-troponin-tropomyosin | Significant increase in ATPase activity | Not specified | nih.gov |

| Isolated Ca²⁺-, K⁺-EDTA-, or Mg²⁺-ATPase | No effect on ATPase activity | Not specified | nih.gov |

Broader Biological Activities within the Eudistomin Family with Implications for this compound

The eudistomins are a diverse family of β-carboline alkaloids that have been isolated from marine ascidians. nih.govwikipedia.org While this compound is primarily recognized for its calcium-sensitizing effects, other members of the eudistomin family exhibit a wide range of biological activities, including potent antiviral properties. ontosight.ainih.gov These activities provide a broader context for the potential therapeutic applications of eudistomin compounds.

Antiviral Activities against Various Pathogens

Several eudistomins have demonstrated significant antiviral activity against a variety of pathogens. nih.gov For instance, Eudistomins C, E, K, and L are noted for their potent antiviral effects. acs.org Some eudistomins have shown activity against both DNA and RNA viruses, such as Herpes Simplex Virus type 1 (HSV-1) and Polio vaccine type-1 virus. nih.gov The mechanism of antiviral action for some of these compounds, like Eudistomin C, is thought to involve the inhibition of protein translation in virus-infected cells. wikipedia.orgresearchgate.netmdpi.com Eudistomin C has been shown to target the 40S ribosomal subunit, thereby inhibiting protein synthesis, which is crucial for viral replication. researchgate.netmdpi.comnih.gov While direct antiviral studies on this compound are less prominent, the established antiviral profile of the eudistomin family suggests that this class of compounds represents a promising scaffold for the development of novel antiviral agents. ontosight.ai

Antimicrobial Properties, Including Antibacterial and Antimalarial Effects

This compound, along with other eudistomins, has demonstrated a range of antimicrobial activities. mdpi.com Studies have shown that its bioactivity can be significantly influenced by factors such as ultraviolet A (UVA) exposure. For instance, this compound, previously considered moderately active, showed increased or significant activity against various microorganisms when exposed to UVA light. mdpi.com These light-activated effects were observed against Bacillus subtilis and Escherichia coli, among other microbes. mdpi.com

The broader family of eudistomins has been a source of compounds with notable antibacterial effects. For example, Eudistomin X has shown activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net Similarly, other related compounds like Eudistomin Y10 have demonstrated potent inhibition against bacterial strains such as B. subtilis and Proteus vulgaris. mdpi.com While specific antimalarial data for this compound is not extensively detailed in the provided context, the β-carboline scaffold, characteristic of eudistomins, is known to be a promising framework for the development of antimalarial agents. analis.com.myresearchgate.net Derivatives of other eudistomins, such as Eudistomin N and O, have shown potent in vitro inhibition of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | Active under UVA exposure | mdpi.com |

| This compound | Escherichia coli | Active under UVA exposure | mdpi.com |

| Eudistomin X | Bacillus subtilis | Antibacterial activity | researchgate.net |

| Eudistomin X | Staphylococcus aureus | Antibacterial activity | researchgate.net |

| Eudistomin X | Escherichia coli | Antibacterial activity | researchgate.net |

| Eudistomin Y10 | Bacillus subtilis | Potent inhibition (12.5 µg/mL) | mdpi.com |

| Eudistomin Y10 | Proteus vulgaris | Potent inhibition (12.5 µg/mL) | mdpi.com |

| N-Me Eudistomin N | Plasmodium falciparum | Activity down to 18 nM | nih.gov |

Anticancer and Cytotoxic Activities in In Vitro and In Vivo (Animal Model) Systems

This compound is recognized for its cytotoxic effects against various cancer cell lines, a characteristic shared by many eudistomins. ontosight.ai The β-carboline structure is a key feature of many natural products with anticancer properties. nih.gov Research has explored the cytotoxic potential of eudistomins in both laboratory (in vitro) and animal (in vivo) models.

In vitro studies have demonstrated the dose-dependent cytotoxic effects of eudistomin-containing extracts and purified compounds on cancer cells. iiarjournals.orgiiarjournals.org For example, a crude methanolic extract from Eudistoma viride, containing eudistomins, showed an IC50 of 53 μg/ml against HeLa cervical cancer cells. iiarjournals.orgiiarjournals.org Further fractionation led to the isolation of Eudistomin H, which exhibited a remarkable IC50 of 0.49 μg/ml against the same cell line. iiarjournals.orgiiarjournals.org The mechanism of action for some eudistomins involves the induction of apoptosis (programmed cell death), characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. iiarjournals.orgiiarjournals.org Eudistomin H was observed to arrest the cell cycle in G0/G1, S, and G2/M phases in HeLa cells. iiarjournals.orgnih.gov

The cytotoxic activity of the broader eudistomin family has been evaluated against a range of human cancer cell lines. Eudistomin U, for instance, displayed moderate activity against C19 leukemia, CaOV3 ovarian, and WM266-4 melanoma cells. nih.gov A synthetic derivative of Eudistomin U, 3-formyl-eudistomin U, showed significantly enhanced anti-melanoma activity with an IC50 of 4.4 µM against A375 malignant melanoma cells. nih.gov This derivative was found to suppress proliferation by causing cell cycle arrest at the G0/G1 phase and inhibit cell migration. nih.gov

In vivo studies have also provided evidence for the antitumor potential of eudistomins. For instance, Eudistomin was shown to inhibit the in vivo tumor growth of murine leukemia P338 allografts when administered intraperitoneally. mdpi.com

Mechanistic Elucidations of Eudistomin M Action

Molecular Basis of Calcium Sensitization by Eudistomin M

This compound, a novel compound isolated from the Caribbean tunicate Eudistoma olivaceum, has been identified as a potent Ca²⁺-sensitizing agent in skeletal muscle. nih.gov Its mechanism of action involves enhancing the sensitivity of the contractile apparatus to calcium, leading to a more forceful contraction at a given calcium concentration. nih.govresearchgate.net This effect is primarily mediated through its interaction with the troponin-tropomyosin system and subsequent modulation of ATPase activity. nih.govresearchgate.net

The troponin-tropomyosin complex is a key regulator of muscle contraction. patsnap.comwikipedia.org In a resting muscle, tropomyosin blocks the myosin-binding sites on actin filaments, preventing the formation of cross-bridges and thus contraction. wikipedia.org When calcium ions bind to troponin C, a subunit of the troponin complex, it triggers a conformational change that moves tropomyosin, exposing the myosin-binding sites and allowing contraction to proceed. patsnap.comwikipedia.org

This compound appears to directly influence this regulatory system. Research has shown that this compound increases the Ca²⁺ sensitivity of the contractile machinery, at least in part, through the troponin-tropomyosin system. nih.govresearchgate.net While the precise binding site of this compound on the troponin-tropomyosin complex has not been fully elucidated, its presence facilitates the activation of the thin filament at lower calcium concentrations. This suggests that this compound may stabilize the "on" state of the troponin-tropomyosin complex, making it more responsive to calcium ions.

The contraction of muscle is an energy-dependent process fueled by the hydrolysis of adenosine (B11128) triphosphate (ATP) by myosin ATPase. The rate of ATP hydrolysis is tightly coupled to the interaction of myosin with actin, which is, in turn, regulated by the troponin-tropomyosin complex. nih.gov

Studies have demonstrated that this compound significantly potentiates the ATPase activity of the actin-myosin-troponin-tropomyosin reconstituted system. nih.govresearchgate.net Interestingly, this compound has no effect on the ATPase activity of actomyosin (B1167339) (a complex of actin and myosin) in the absence of the troponin-tropomyosin system. nih.govresearchgate.net Furthermore, it does not affect Ca²⁺-, K⁺-EDTA-, or Mg²⁺-ATPase activity. nih.govresearchgate.net This specificity strongly indicates that the regulatory troponin-tropomyosin complex is essential for the action of this compound. researchgate.net By enhancing the calcium sensitivity of this complex, this compound indirectly stimulates the ATPase activity of myosin, leading to increased force production. nih.govresearchgate.net

The table below summarizes the effect of this compound on the ATPase activity of different muscle protein systems.

| Protein System | Effect of this compound on ATPase Activity |

| Actin-Myosin-Troponin-Tropomyosin | Significant Increase nih.govresearchgate.net |

| Actomyosin (Actin + Myosin) | No Effect nih.govresearchgate.net |

| Myosin B | Potentiated nih.govresearchgate.net |

Investigated Mechanisms for Other Eudistomin Biological Activities

The eudistomin family of alkaloids encompasses a diverse range of compounds with various biological activities. While this compound is known for its calcium-sensitizing effects, other eudistomins exhibit different mechanisms of action, including interference with protein synthesis and interaction with DNA.

Eudistomin C is a potent cytotoxic and antiviral agent that targets the machinery of protein synthesis. nih.govmdpi.com Its mechanism involves binding to the 40S ribosomal subunit, a key component of the ribosome responsible for translating messenger RNA (mRNA) into protein. nih.govresearchgate.netwikipedia.org

Specifically, research has identified the ribosomal protein uS11 (encoded by the RPS14A gene in yeast) as a primary target of Eudistomin C. nih.gov By binding to a complex containing uS11, Eudistomin C inhibits the process of protein translation, ultimately leading to cell death. nih.govresearchgate.netwikipedia.org This inhibition of protein synthesis is believed to be the basis for its observed antitumor and antiviral properties. mdpi.comwikipedia.org

Several eudistomins, including Eudistomin U and Eudistomin H, have been shown to interact with DNA, although the nature and consequences of this interaction can vary.

Spectroscopic studies have suggested that Eudistomin U binds to DNA, with a preference for GC-rich regions. nih.gov However, the binding is considered weak and may involve a more complex mechanism than simple intercalation. nih.gov The unique structure of Eudistomin U, which features an indole (B1671886) ring at the 1-position of the β-carboline, likely influences its interaction with DNA. nih.gov Some research suggests that Eudistomin U may also interfere with the function of DNA gyrase in bacteria. wikipedia.org

Eudistomin H, a brominated indole alkaloid, has been shown to induce apoptosis (programmed cell death) in cancer cells. iiarjournals.orgiiarjournals.org This process is accompanied by DNA fragmentation, a hallmark of apoptosis. iiarjournals.orgiiarjournals.org Treatment of HeLa cervical cancer cells with Eudistomin H led to cell cycle arrest and a dose-dependent increase in apoptosis. iiarjournals.orgiiarjournals.org These findings suggest that the cytotoxic effects of Eudistomin H are mediated through pathways that lead to DNA damage. iiarjournals.orgiiarjournals.org

The diverse structures of eudistomins allow them to interact with a variety of enzymatic targets. The substituents on the β-carboline core, such as halogen atoms and aromatic groups, are thought to enhance enzyme inhibition.

For instance, some β-carboline derivatives have been shown to inhibit key enzymes involved in DNA synthesis and repair. Eudistidine A, a related marine alkaloid, has been identified as an inhibitor of the protein-protein interaction between p300 and HIF-1α, a key complex in the cellular response to low oxygen. nih.gov While not a direct enzymatic inhibition, this demonstrates the potential for eudistomin-like structures to disrupt critical protein interactions.

The table below summarizes the investigated mechanisms of action for various eudistomins.

| Compound | Primary Mechanism of Action | Key Molecular Target(s) |

| This compound | Calcium Sensitization | Troponin-Tropomyosin System nih.govresearchgate.net |

| Eudistomin C | Inhibition of Protein Translation | 40S Ribosomal Subunit (uS11) nih.govresearchgate.netwikipedia.org |

| Eudistomin U | Weak DNA Binding, DNA Gyrase Interference | DNA (GC-rich regions), DNA Gyrase wikipedia.orgnih.gov |

| Eudistomin H | Induction of Apoptosis via DNA Fragmentation | DNA iiarjournals.orgiiarjournals.org |

| Eudistidine A | Inhibition of Protein-Protein Interaction | p300/HIF-1α Complex nih.gov |

Cell Cycle Perturbation and Apoptosis Induction in Cellular Models

Eudistomins, a class of β-carboline alkaloids derived from marine ascidians, have demonstrated significant potential in oncology research through their ability to disrupt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells. iiarjournals.org While research on various eudistomin analogues is ongoing, studies on specific compounds like Eudistomin H, and derivatives of Eudistomin U and Y, provide critical insights into their mechanistic actions. These compounds interfere with the fundamental processes of cell division and survival, leading to the elimination of malignant cells. researchgate.netnih.gov

Research indicates that different eudistomins can arrest the cell cycle at various phases. For instance, a derivative of Eudistomin U, known as EU-5, has been shown to cause cell cycle arrest at the G0/G1 phase in A375 malignant melanoma cells. nih.govresearchgate.net This initial arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting proliferation. nih.gov Conversely, studies on a fluorescent derivative of Eudistomin Y, designated H1k, revealed its capability to arrest triple-negative breast carcinoma cells (MDA-MB-231) in the G2/M phase. researchgate.netnih.gov This G2/M arrest is significant as it prevents the cell from entering mitosis, a critical stage for cell division. numberanalytics.com The mechanism for this arrest involves the downregulation of key regulatory proteins, cyclin-dependent kinase 1 (CDK1) and cyclin B1, which are essential for the G2 to M phase transition. researchgate.net

Similarly, Eudistomin H has been observed to induce a marked arrest of HeLa (human cervical carcinoma) cells. iiarjournals.orgiiarjournals.org Its effect is dose-dependent; at a concentration of 0.50 μg/ml, it causes a significant arrest in the G2/M phase, while at higher concentrations (0.75 μg/ml and 1 μg/ml), it leads to arrest in the G0/G1, S, and G2/M phases. iiarjournals.orgiiarjournals.org This broad-spectrum impact on multiple cell cycle checkpoints underscores its potent anti-proliferative activity. iiarjournals.org

The induction of apoptosis is a hallmark of the anticancer activity of eudistomins. nih.gov This programmed cell death is often initiated following cell cycle arrest and involves a cascade of molecular events. numberanalytics.com In HeLa cells treated with Eudistomin H, classic morphological features of apoptosis have been observed, including cell shrinkage, membrane blebbing, and chromatin condensation. iiarjournals.orgnih.gov A key indicator of apoptosis is the increase in the sub-G0/G1 cell population, which represents cells with fragmented DNA. iiarjournals.org Treatment with Eudistomin H led to a dose-dependent increase in this sub-G0/G1 population, confirming its pro-apoptotic effect. iiarjournals.orgiiarjournals.org After 24 hours of treatment with 1 μg/ml of an Eudistomin H-containing fraction, the percentage of apoptotic HeLa cells increased by 65.21%. iiarjournals.org

Derivatives of Eudistomin U trigger apoptosis through a mitochondria-mediated pathway. nih.govresearchgate.netdntb.gov.ua The compound EU-5 was found to significantly increase the levels of intracellular reactive oxygen species (ROS) in A375 melanoma cells. nih.gov This oxidative stress can lead to a decrease in the mitochondrial membrane potential, a critical event that initiates the intrinsic apoptotic pathway. nih.govresearchgate.net This pathway ultimately activates a cascade of caspases, which are proteases that execute the process of cell death. free.frmdpi.com The pro-apoptotic activity of EU-5 is further supported by its ability to activate the p53 signaling pathway, which can in turn upregulate the expression of pro-apoptotic genes like BAX. nih.govdntb.gov.ua

The Bcl-2 family of proteins, which are central regulators of apoptosis, are also implicated in the action of eudistomins. frontiersin.orgwikipedia.org These proteins include both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX and BAK). nih.gov The ratio of these opposing factions determines a cell's susceptibility to apoptosis. nih.gov β-carboline derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax and various caspases (caspase-3, -8, and -9), thereby tipping the balance towards cell death. crimsonpublishers.com

Table 1: Effect of Eudistomin Compounds on Cell Cycle Progression in Cancer Cell Lines

| Compound | Cell Line | Cell Cycle Phase Arrest | Key Molecular Effects | Citation |

|---|---|---|---|---|

| Eudistomin H | HeLa (Cervical Carcinoma) | G0/G1, S, and G2/M | Dose-dependent arrest | iiarjournals.org, iiarjournals.org |

| Eudistomin Y Derivative (H1k) | MDA-MB-231 (Breast Carcinoma) | G2/M | Downregulation of CDK1 and Cyclin B1 | researchgate.net, nih.gov |

| Eudistomin U Derivative (EU-5) | A375 (Malignant Melanoma) | G0/G1 | - | dntb.gov.ua, nih.gov |

Table 2: Apoptosis Induction by Eudistomin Compounds in Cellular Models

| Compound | Cell Line | Key Apoptotic Events | IC50 | Citation |

|---|---|---|---|---|

| Eudistomin H | HeLa (Cervical Carcinoma) | DNA fragmentation, increased sub-G0/G1 population, chromatin condensation. | 0.49 μg/ml | iiarjournals.org, nih.gov |

| Eudistomin U Derivative (EU-5) | A375 (Malignant Melanoma) | Increased ROS, mitochondria-mediated apoptosis, p53 pathway activation. | 4.4 µM | dntb.gov.ua, nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Eudistomin H |

| This compound |

| Eudistomin U |

| Eudistomin Y |

| EU-5 |

| H1k |

| Cyclin B1 |

| Cyclin-dependent kinase 1 (CDK1) |

| BAX |

| BAK |

Structure Activity Relationship Sar Studies and Chemical Biology

Identification of Key Pharmacophoric Elements in Eudistomin Scaffolds

The core structure of eudistomins, the β-carboline ring system, is a recognized pharmacophore found in numerous bioactive natural products and synthetic compounds. mdpi.comresearchgate.netresearchgate.net This privileged scaffold is fundamental to the biological activity of the eudistomin family. mdpi.com Research has shown that the indole (B1671886) moiety within the β-carboline structure is a crucial component for the bioactivity of these compounds. mdpi.comresearchgate.net

SAR studies have highlighted the importance of specific structural features for various biological effects. For instance, in the context of Ca2+ release from the sarcoplasmic reticulum, the 9-methyl group on the β-carboline ring was found to be significant for activity. semanticscholar.orgnih.gov Furthermore, the presence of a substituent at the 1-position of the β-carboline core is a recurring theme in active eudistomin analogs. acs.org Studies on a library of 1-aryl-β-carbolines demonstrated a strong preference for a 3-indolyl substituent at this position for binding to 5-hydroxytryptamine receptors. acs.org The nature of the ring attached directly to the β-carboline core is also critical, with a five-membered ring being preferred. acs.org

A pharmacophore can be defined as the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. arxiv.org For eudistomins, these features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all strategically positioned on the β-carboline scaffold. arxiv.org

Impact of Substituents on Biological Potency and Selectivity

The type and position of substituents on the eudistomin framework have a profound impact on their biological potency and selectivity. Halogenation, particularly bromination, is a common modification found in marine natural products and significantly modulates the activity of eudistomins. nih.gov

For instance, in studies of Ca2+ releasing activity, a bromine substituent on the β-carboline ring was found to be more effective than chlorine or iodine. semanticscholar.orgnih.gov The position of the bromine atom is also crucial. In antiviral assays, the specific placement of a bromine atom was vital for activity, as seen in the comparison of Eudistomin K (bromine at R3) and Eudistomin L (bromine at R2), where Eudistomin K showed greater growth inhibition. semanticscholar.orgnih.gov However, bromination does not always lead to enhanced activity. Bromination of the indole ring in some 1-aryl-β-carboline analogs resulted in a loss of binding to 5-HT2 receptors. acs.org

Hydroxyl (-OH) groups also play a significant role. The presence of a phenolic group in Eudistomins C and E, in combination with the oxathiazepine ring, contributes to their potent antiviral activity. nih.gov The relative antiviral potency of different eudistomins is heavily influenced by the substitution pattern of bromine and hydroxyl groups on the β-carboline ring. semanticscholar.orgnih.gov

Methylation can have complex and sometimes contradictory effects. While a 9-methyl group was important for Ca2+ releasing activity, methylation of the indole nitrogen in certain 1-aryl-β-carboline analogs led to a significant reduction in binding affinity for serotonin (B10506) receptors. nih.govacs.org Conversely, the presence of a 6-methoxy substituent on the β-carboline ring could recover lost activity in some cases, indicating a complex interplay between different parts of the molecule. acs.org

Alkylation at other positions can be detrimental. For example, alkyl substitution at the N-2 position of the β-carboline ring led to a decrease in Ca2+ releasing activity. semanticscholar.orgnih.gov The length and nature of side chains are also critical. In a series of dual inhibitors of Topoisomerase I and c-MYC, compounds with a piperidinyl or pyrrolidinyl group at the end of a side chain showed potent activity, while those with morpholinyl or imidazolyl groups were less active. mdpi.com A three-methylene chain was also found to be more favorable than a two-methylene chain. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of Eudistomin analogs based on available research findings.

| Substituent | Position | Effect on Biological Activity | Reference |

| 9-Methyl group | β-carboline | Important for Ca2+ releasing activity. | semanticscholar.orgnih.gov |

| Bromine | β-carboline | Generally enhances activity; better than Cl or I for Ca2+ release. Position is critical for antiviral potency. | semanticscholar.orgnih.gov |

| Chlorine | β-carboline | Less effective than bromine for Ca2+ releasing activity. | semanticscholar.orgnih.gov |

| Iodine | β-carboline | Less effective than bromine for Ca2+ releasing activity. | semanticscholar.orgnih.gov |

| Hydroxyl | β-carboline | In combination with other features, contributes to potent antiviral activity. | nih.gov |

| Alkyl group | N-2 of β-carboline | Decreases Ca2+ releasing activity. | semanticscholar.orgnih.gov |

| 3-Indolyl | 1-position of β-carboline | Preferred for 5-HT receptor binding. | acs.org |

| Indole N-methylation | 1-aryl-β-carboline analog | Reduced binding to 5-HT receptors. | acs.org |

| 6-Methoxy | β-carboline | Can recover lost activity in some analogs. | acs.org |

| Piperidinyl/Pyrrolidinyl | Side chain | Potent antitumor and Topo I inhibitory activity. | mdpi.com |

| Morpholinyl/Imidazolyl | Side chain | Little cytotoxicity or Topo I inhibition. | mdpi.com |

Rational Design and Synthesis of Novel Eudistomin M Analogues for Optimized Bioactivity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogs with optimized biological activity. mdpi.commdpi.comru.nlcdnsciencepub.comresearchgate.net The goal of rational drug design is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of eudistomin analogs often involves multi-step sequences. mdpi.comsciforum.net Key reactions in the construction of the β-carboline core include the Bischler-Napieralski cyclization and the Pictet-Spengler reaction. acs.orgresearchgate.netbeilstein-journals.org The Suzuki cross-coupling reaction is another powerful tool for introducing aryl substituents. researchgate.netrsc.org

Based on SAR findings, several strategies can be employed to design novel this compound analogs:

Modification of the C-1 substituent: Given the importance of the substituent at the 1-position, introducing different heterocyclic rings or functional groups could lead to analogs with novel activities. acs.org

Substitution on the β-carboline ring: Systematic variation of substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions on the β-carboline ring can be explored to fine-tune potency and selectivity. semanticscholar.orgnih.govacs.org

N-alkylation/acylation: Modification of the indole nitrogen and other nitrogen atoms in the scaffold can influence the molecule's properties. acs.org

Conformationally restricted analogs: Introducing structural constraints, such as additional rings, can lock the molecule into a specific conformation that may have a higher affinity for its biological target.

Recent research has focused on the synthesis of libraries of β-carboline derivatives to explore their therapeutic potential. acs.orgmdpi.com For example, a library of 28 β-carboline analogs was prepared to investigate their neuropharmacological activity, leading to the identification of key structural features for binding to serotonin receptors. acs.org In another study, eudistomin Y-inspired heteroaryl ketones were designed and optimized as new antifungal leads. acs.org

The following table presents examples of synthetic strategies and the resulting analogs with their intended or observed bioactivities.

| Synthetic Strategy | Key Reactions | Analog Type | Optimized Bioactivity | Reference |

| Synthesis of 1-Aryl-β-carbolines | Bischler-Napieralski, Suzuki cross-coupling | 1-(3-indolyl)-β-carbolines | Probes for 5-hydroxytryptamine receptors | acs.org |

| Synthesis of Eudistomin Y-inspired analogs | Tandem benzylic oxidation and aromatization | Heteroaryl ketones | Antifungal leads | acs.org |

| Synthesis of Topo I/c-MYC dual inhibitors | Multi-step synthesis | Azaindenoisoquinolines | Oral cancer inhibitors | mdpi.com |

| Synthesis of N-substituted β-carbolines | Pictet-Spengler condensation, N-alkylation | N-9 alkyl-substituted β-carbolines | Potential anticancer agents | mdpi.com |

| Synthesis of Tetracyclic Eudistomins | Modified Pictet-Spengler, sila-Pummerer reaction | N(10)-acetyleudistomin L | Antiviral and antitumor activity | cdnsciencepub.com |

Advanced Research Methodologies in Eudistomin M Research

Spectroscopic and Spectrometric Techniques for Structure Elucidation and Confirmation

The definitive identification of Eudistomin M and its congeners is accomplished through a combination of powerful analytical techniques that probe the molecular structure. acs.org Structure elucidation is a critical step to confirm the identity and novelty of a compound. jeolusa.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula. For instance, in the analysis of related eudistomides, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided data consistent with their proposed molecular formulas. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete carbon-hydrogen framework. jeolusa.comuni-duesseldorf.de One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each hydrogen and carbon atom, respectively. mdpi.combhu.ac.in Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, ultimately piecing together the full structure. acs.org While specific spectral data for this compound is part of its initial characterization, the data from closely related eudistomins illustrate the typical results generated in these analyses. acs.orgmdpi.com

Infrared (IR) spectroscopy complements these techniques by identifying the presence of specific functional groups, such as C-Br, N-H, and C=O bonds, which are characteristic features of the eudistomin family. iiarjournals.org

Table 1: Illustrative Spectroscopic Data for Eudistomin Analogs

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| Eudistomin H | ESI-MS | Molecular weight determined to be 314 Da with a formula of C₁₅H₁₂BrN₃. | iiarjournals.org |

| Eudistomin Y₁ | ¹H NMR | Showed characteristic signals for the β-carboline core and a 4-hydroxyphenyl group. | mdpi.com |

| ¹³C NMR | Confirmed 18 distinct carbon environments, including carbonyl and aromatic signals. | mdpi.com | |

| HRMS | Found mass (m/z) of 287.0830, consistent with the formula C₁₈H₁₁N₂O₂⁻. | mdpi.com |

| Eudistomin X | NMR (various) | Complete structure established using ¹H, ¹³C, COSY, and HMBC experiments. | acs.org |

In Vitro Cellular Assays for Biological Activity Profiling

To understand the biological potential of this compound, researchers use a variety of in vitro cellular assays. nih.gov These laboratory-based tests measure the effect of the compound on cultured cells, providing a profile of its biological activities, primarily focusing on its antiviral and anticancer properties. semanticscholar.org

Eudistomins as a class were first noted for their potent antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1). mdpi.comacs.org Antiviral screening is often conducted using plaque reduction assays, where the ability of the compound to inhibit virus-induced cell death and plaque formation in a cell monolayer is quantified. nih.gov this compound is classified as one of the pyrrolyl-β-carbolines isolated from E. olivaceum that possesses antiviral capabilities. semanticscholar.org

The anticancer or cytotoxic activity of eudistomins is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in cell viability upon treatment indicates cytotoxic effects. Eudistomins have shown activity against a range of human cancer cell lines. For example, Eudistomin H is cytotoxic to HeLa (cervical cancer) cells, and Eudistomin K is active against P-388 (murine leukemia) cells. semanticscholar.orgiiarjournals.orgiiarjournals.org Further studies on related compounds like Eudistomin U have demonstrated moderate activity against various leukemia, colon, and breast cancer cell lines. nih.govresearchgate.net

More detailed assays investigate the mechanism of cell death. Flow cytometry can be used to analyze the cell cycle, revealing if a compound causes cells to arrest in a specific phase (e.g., G2/M phase), a common mechanism for anticancer agents. iiarjournals.orgresearchgate.net Staining with fluorescent dyes like Hoechst can reveal morphological changes associated with apoptosis (programmed cell death), such as chromatin condensation and the formation of apoptotic bodies. iiarjournals.orgiiarjournals.org

Table 2: Examples of In Vitro Bioactivity for Eudistomin Compounds

| Compound | Assay Type | Target Cell Line / Virus | Key Finding | Reference |

|---|---|---|---|---|

| Eudistomins | Antiviral Assay | Herpes Simplex Virus-1 (HSV-1) | Potent antiviral activity demonstrated. | mdpi.comacs.org |

| Eudistomin H | MTT Cytotoxicity | HeLa (Cervical Cancer) | Dose- and time-dependent cytotoxicity with an IC₅₀ of 0.49 µg/ml. | iiarjournals.orgiiarjournals.org |

| Eudistomin K | Cytotoxicity Assay | P-388 (Murine Leukemia) | Potent antitumor activity with an IC₅₀ of 0.01 µg/mL. | semanticscholar.org |

| Eudistomin U | MTT Cytotoxicity | C19 (Leukemia) | Moderate activity with an IC₅₀ of 15.6 µg/mL. | nih.gov |

| Eudistomin Y Derivative (H1k) | Cell Cycle Analysis | MDA-MB-231 (Breast Cancer) | Arrested cells in the G2-M phase of the cell cycle. | researchgate.net |

In Vivo Animal Models for Pharmacological Efficacy and Pathway Analysis

Following promising in vitro results, the next step in drug discovery is often to evaluate a compound's efficacy and safety in a living organism using in vivo animal models. nih.gov These models, typically involving mice or rats, are crucial for understanding how a compound behaves in a complex biological system, its potential therapeutic effects, and its mechanism of action on a physiological level. nih.gov

For anticancer research, tumor cells may be implanted into immunodeficient mice to create a xenograft model. The compound is then administered to the animals, and its effect on tumor growth is monitored over time. These studies are essential for assessing pharmacological efficacy. nih.gov Similarly, for antiviral research, an animal model of viral infection is used to determine if the compound can reduce the viral load or prevent disease progression. mdpi.com

While in vivo studies have been conducted on some eudistomins and related β-carbolines, demonstrating activity against certain tumors, specific pharmacological efficacy and pathway analysis data for this compound in animal models are not extensively detailed in published literature. mdpi.comresearchgate.net The use of such models remains a critical, albeit future, step in its development.

Computational Chemistry and Molecular Modeling for Predictive Analysis and Target Identification

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing researchers to predict how a molecule like this compound might behave and interact with biological targets before engaging in lengthy and costly lab experiments. researchgate.net

These methods can calculate various molecular properties and descriptors for this compound, such as its lipophilicity (AlogP) and topological polar surface area (TopoPSA), which help predict its absorption and distribution characteristics. naturalproducts.net

Molecular docking is a prominent technique used to simulate the binding of a small molecule (ligand) to the active site of a target protein. This approach has been used to screen libraries of marine natural products against key viral proteins, such as the main protease (Mpro) of SARS-CoV-2, to identify potential inhibitors. naturalproducts.net

Quantum chemistry methods, such as those employing the Polarizable Continuum Model (PCM), can be used to study the electronic properties of the eudistomin family of compounds, providing insights into their reactivity and potential interactions with other molecules, such as metal ions. researchgate.net Furthermore, biophysical techniques that can be complemented by modeling, such as differential scanning calorimetry (DSC), have been used to study the interaction of related eudistomins with DNA, a potential target for β-carboline alkaloids. nih.gov

Genetic Approaches in Studying Eudistomin Resistance and Mechanisms

Genetic approaches offer a powerful strategy for identifying a drug's molecular target and understanding mechanisms of resistance. A notable example within the eudistomin family involves the study of Eudistomin C. researchgate.netwikipedia.org

In this research, scientists utilized the yeast Saccharomyces cerevisiae as a model organism. To enhance sensitivity, they engineered a yeast strain that was hypersensitive to drugs by deleting genes responsible for drug efflux pumps. researchgate.netresearchgate.net These drug-sensitive yeast cells were then exposed to Eudistomin C, and mutants that could survive and grow in its presence were isolated. These were termed YER (Yeast EudiC Resistance) mutants. researchgate.netwikipedia.org

By analyzing the genomes of these resistant mutants, researchers identified a specific mutation in the RPS14A gene. researchgate.net This gene encodes the ribosomal protein uS11, which is a component of the 40S small ribosomal subunit. wikipedia.org This discovery was pivotal, as it demonstrated that Eudistomin C's cytotoxicity stems from its ability to bind to the 40S ribosome and inhibit protein translation. The mutation in the resistant yeast alters the drug's binding site, conferring resistance. researchgate.netwikipedia.org This chemical-genetic approach successfully unveiled both the molecular target of the compound and a specific mechanism of resistance.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Eudistomin A |

| Eudistomin B |

| Eudistomin C |

| Eudistomin D |

| Eudistomin E |

| Eudistomin F |

| Eudistomin G |

| Eudistomin H |

| Eudistomin I |

| Eudistomin J |

| Eudistomin K |

| Eudistomin L |

| This compound |

| Eudistomin N |

| Eudistomin O |

| Eudistomin P |

| Eudistomin Q |

| Eudistomin U |

| Eudistomin V |

| Eudistomin W |

| Eudistomin X |

| Eudistomins Y₁-Y₇ |

| Eudistalbin A |

| Harman |

| Cyclohexamide |

Future Research Directions and Translational Perspectives for Eudistomin M

Exploration of Undiscovered Biological Activities

While Eudistomin M is primarily recognized for its effects on calcium signaling, the broader Eudistomin family of alkaloids exhibits a wide array of biological properties. nih.govontosight.ai Many members of this family, which are structurally diverse β-carbolines, have demonstrated antimicrobial, antiviral, and antitumor activities. nih.govresearchgate.net For instance, Eudistomin U has shown potent antibacterial properties, particularly against Gram-positive bacteria, by damaging the cell membrane and interfering with DNA gyrase function. wikipedia.orgnih.gov Other eudistomins are active against viruses like herpes simplex virus-1, while some show cytotoxicity against various human cancer cell lines. nih.govresearchgate.net

Given this precedent within the eudistomin class, a crucial future direction is the systematic screening of this compound for a wider range of bioactivities. It is plausible that this compound possesses hitherto undiscovered pharmacological effects. Comprehensive screening assays could investigate its potential as an:

Antimicrobial Agent: Testing against a broad panel of pathogenic bacteria and fungi.

Antiviral Agent: Evaluating efficacy against a variety of viral pathogens.

Antitumor Agent: Screening for cytotoxicity across diverse cancer cell lines, similar to studies performed on derivatives of Eudistomin U. nih.gov

Uncovering additional biological targets would significantly broaden the therapeutic potential of the this compound scaffold.

Elucidation of Broader Biological Contexts for Calcium Sensitization

This compound is a potent stimulator of myofilament force in skeletal muscle, acting as a Ca²⁺-sensitizing agent. wikipedia.org However, the mechanism of calcium sensitization—increasing the force of contraction at a given intracellular calcium concentration—is a fundamental regulatory process in various tissues beyond skeletal muscle. jnmjournal.org Future research should aim to elucidate the effects of this compound in these broader biological contexts.

Key areas for investigation include:

Gastrointestinal Smooth Muscle: The contractility of GI smooth muscles is regulated by Ca²⁺ sensitization pathways, primarily involving the inhibition of myosin light chain phosphatase (MLCP). jnmjournal.org Investigating whether this compound can modulate GI motility could open up applications in disorders like gastroparesis or constipation.

Cardiac Muscle: While some related compounds like 9-methyl-7-bromoeudistomin D (MBED) are known to induce Ca²⁺ release from the sarcoplasmic reticulum in cardiac muscle, the specific effects of this compound on cardiac contractility and calcium sensitivity are not well defined. nih.govchula.ac.th Understanding its influence on cardiac ryanodine (B192298) receptors (RyR2) and myofilament sensitivity is critical.

Pancreatic Islet Cells: Calcium-induced calcium release (CICR) from the endoplasmic reticulum, mediated by ryanodine receptors, plays a role in glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. researchgate.netnih.gov Agents that sensitize this system can enhance insulin release. nih.gov Exploring this compound's effects on islet cell function could reveal potential applications in the context of type 2 diabetes.

By studying this compound in these diverse physiological systems, a more complete picture of its role as a modulator of calcium-dependent processes will emerge.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The advancement of this compound from a laboratory curiosity to a potential therapeutic lead hinges on the ability to synthesize it and its analogues efficiently. The β-carboline core is a common feature in many natural products, and numerous synthetic methods have been developed. researchgate.netmdpi.com Strategies like the Pictet-Spengler reaction, Bischler-Napieralski cyclization, and Suzuki cross-coupling have been successfully employed for the synthesis of related eudistomins, such as Eudistomin U. nih.govmdpi.comacs.org

Future synthetic efforts should focus on:

Developing Divergent Synthetic Routes: Creating a common intermediate that allows for the rapid diversification of the this compound structure. acs.org This approach is essential for generating a library of analogues needed for structure-activity relationship (SAR) studies.

Synthesizing Complex Analogues: Moving beyond simple modifications to construct more complex and sterically hindered analogues. This could involve exploring novel C-C and C-N bond-forming reactions to access previously unattainable chemical space.

Gram-Scale Synthesis: Optimizing reaction conditions to enable the production of gram-scale quantities of lead compounds, which is necessary for preclinical testing. researchgate.net

These advanced synthetic strategies will be instrumental in identifying analogues with improved potency, selectivity, and pharmacokinetic properties. ethz.chnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Insight

To fully understand the cellular impact of this compound, future research must move beyond single-target analysis and embrace a systems-biology approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by the compound. nih.gov

A compelling example comes from a recent study on a synthetic derivative of Eudistomin U (EU-5). nih.govresearchgate.net Using transcriptomics, researchers were able to determine that EU-5's anti-melanoma activity stemmed from its ability to activate the p53 signaling pathway, leading to mitochondria-mediated apoptosis. nih.govresearchgate.net

For this compound, an integrated omics approach could:

Identify On- and Off-Target Effects: Proteomics and metabolomics can reveal the full spectrum of protein and metabolite changes following treatment, helping to identify unintended targets and potential sources of toxicity. mdpi.com

Elucidate Mechanisms of Action: Transcriptomics can map the downstream signaling pathways modulated by this compound's calcium-sensitizing activity. nih.gov

Discover Biomarkers: Identifying specific genetic or metabolic signatures that predict sensitivity or resistance to this compound analogues.

This comprehensive mechanistic insight is invaluable for optimizing drug design and predicting clinical outcomes. nih.gov

Potential for Lead Optimization and Preclinical Development in Specific Therapeutic Areas (e.g., Muscle Physiology)

The potent effect of this compound on skeletal muscle makes it an attractive starting point for drug discovery programs targeting muscle disorders. wikipedia.org The process of converting a "hit" compound like this compound into a viable drug candidate involves two critical stages: lead optimization and preclinical development. wikipedia.orgbiobide.comcreative-biostructure.com

Future work in this area should focus on:

Lead Optimization: This iterative process uses SAR data from synthetic analogues (see 8.3) to refine the chemical structure. biobide.com The goal is to improve key drug-like properties, including potency, selectivity (e.g., for muscle myofilaments over other calcium channels), metabolic stability, and bioavailability. wikipedia.orgcreative-biostructure.com

Preclinical Development: Once an optimized lead compound is identified, it must undergo rigorous preclinical testing. creative-biostructure.com This involves using both in vitro and in vivo models to assess its efficacy and safety profile. biobide.com For muscle physiology, this could include:

In vitro studies using engineered human muscle tissues to test for functional improvements and potential toxicity in a human-relevant system. nih.gov

In vivo studies in animal models of muscle weakness or atrophy (e.g., mouse models) to demonstrate therapeutic efficacy. ethz.ch Zebrafish models can also be used for rapid, early-stage screening of toxicity and efficacy. zeclinics.com

Successfully navigating these stages is essential to translate the basic scientific findings on this compound into a clinically viable therapeutic for diseases characterized by impaired muscle function.

Q & A

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Descriptions : Specify reaction time, temperature, and inert gas use (e.g., N₂ for air-sensitive steps) .

- Supplementary Data : Provide NMR spectra (integration, multiplicity) and chromatograms (retention times) in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.